molecular formula C9H11ClN2O B11777162 6-Chloro-2-cyclopentylpyrimidin-4(3H)-one

6-Chloro-2-cyclopentylpyrimidin-4(3H)-one

Cat. No.: B11777162
M. Wt: 198.65 g/mol
InChI Key: LEXXQQLUBBTJNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-cyclopentylpyrimidin-4(3H)-one is a high-purity chemical compound designed for research applications. As a pyrimidine derivative featuring a chloro substituent and a cyclopentyl group, it serves as a versatile building block or intermediate in organic synthesis and medicinal chemistry. Pyrimidine scaffolds are of significant interest in the development of pharmaceuticals, particularly for central nervous system (CNS) targets . This compound is part of a class of molecules investigated for their potential in modulating key biological pathways, including those involving kinases such as JNK and p38 Mitogen-Activated Protein Kinases, which are relevant in conditions like neurodegeneration and inflammation . The structural motifs present in this compound—specifically the chloro and cyclopentyl groups—are common in bioactive molecules and are frequently utilized in structure-activity relationship (SAR) studies to optimize potency and selectivity . Researchers may employ this reagent in the synthesis of more complex heterocyclic systems aimed at treating diseases such as amyotrophic lateral sclerosis (ALS) or glaucoma . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

4-chloro-2-cyclopentyl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H11ClN2O/c10-7-5-8(13)12-9(11-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12,13)

InChI Key

LEXXQQLUBBTJNW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC(=CC(=O)N2)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Chloro 2 Cyclopentylpyrimidin 4 3h One

Precursor Synthesis and Elaboration of the Pyrimidinone Core

The construction of the fundamental pyrimidinone ring is the initial and critical phase in the synthesis of 6-Chloro-2-cyclopentylpyrimidin-4(3H)-one. This typically involves forming the heterocyclic core from acyclic precursors, followed by targeted functionalization to introduce the required substituents.

Cyclocondensation reactions are a cornerstone of heterocyclic chemistry, providing a reliable method for forming the pyrimidinone ring. These reactions typically involve the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine. The most well-known of these is the Biginelli reaction, a one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea. nih.gov

For the synthesis of a 2-cyclopentylpyrimidinone core, the key precursor is cyclopentanecarboxamidine. This amidine provides the cyclopentyl group at the C2 position of the pyrimidine (B1678525) ring. This is then reacted with a suitable three-carbon component that possesses carbonyl or carboxyl groups at its ends, such as diethyl malonate or ethyl acetoacetate, to form the pyrimidinone ring. organic-chemistry.org The reaction proceeds through the formation of new carbon-nitrogen and carbon-carbon bonds to yield the heterocyclic system. mdpi.com The choice of the 1,3-dicarbonyl component is crucial as it determines the substitution pattern at positions 4, 5, and 6 of the resulting ring. For instance, using diethyl malonate with cyclopentanecarboxamidine would lead to the formation of 2-cyclopentylpyrimidine-4,6-diol, the tautomeric precursor to the target compound.

Table 1: Key Components in Classical Pyrimidinone Synthesis

Reactant Type Specific Example for Target Synthesis Role in Final Structure
Amidine Cyclopentanecarboxamidine Provides N1, C2, and N3 atoms and the C2-substituent (cyclopentyl)
1,3-Dicarbonyl Compound Diethyl Malonate Provides C4, C5, and C6 atoms of the pyrimidine ring

The conditions for these reactions can be varied significantly, with catalysts ranging from strong acids to bases, often requiring heat to drive the reaction to completion. researchgate.net

Once the pyrimidinone core, specifically a hydroxypyrimidinone, is synthesized, the next strategic step is the introduction of a chlorine atom at the C6 position. Hydroxypyrimidines exist in tautomeric equilibrium with their pyrimidinone forms. The hydroxyl group makes the ring susceptible to nucleophilic substitution after conversion to a better leaving group.

The most common and effective method for converting a hydroxyl group on a pyrimidine ring to a chloro group is by treatment with a chlorinating agent, most notably phosphorus oxychloride (POCl₃). nih.govresearchgate.net This reaction is a standard procedure for preparing chlorinated pyrimidines, which are valuable intermediates for further chemical transformations. nih.govthieme.de The reaction typically involves heating the hydroxypyrimidine substrate in excess POCl₃, often in the presence of a base like pyridine (B92270) or a tertiary amine. nih.govresearchgate.net

Recent advancements have focused on developing more environmentally friendly and efficient chlorination protocols. A notable development is the use of an equimolar amount of POCl₃ under solvent-free conditions. nih.govdntb.gov.ua This method involves heating the substrate with POCl₃ and pyridine in a sealed reactor, which reduces waste and avoids the hazards associated with quenching large amounts of excess reagent. nih.govresearchgate.net Other chlorinating agents such as phosgene (B1210022) (COCl₂) have also been employed for the synthesis of dichloropyrimidines from dihydroxypyrimidines. google.comgoogle.comgoogleapis.com

Table 2: Common Chlorinating Agents for Pyrimidinones

Reagent Typical Conditions Advantages
Phosphorus Oxychloride (POCl₃) Reflux in excess reagent, often with a base (e.g., pyridine) High reactivity, widely applicable
Phosgene (COCl₂) Aprotic solvent, with a base Effective for dihydroxypyrimidines
Vilsmeier Reagent (POCl₃/DMF) Milder conditions Can be more selective in some cases

Direct and Convergent Synthetic Routes to this compound

While stepwise synthesis provides a logical and controllable route, modern synthetic chemistry emphasizes efficiency, atom economy, and sustainability. This has led to the development of more direct and convergent pathways, including multicomponent reactions and the application of green chemistry principles.

A plausible and conventional stepwise pathway to synthesize this compound involves a two-step sequence based on the classical methods described previously:

Cyclocondensation: The first step is the reaction of cyclopentanecarboxamidine with a malonic acid derivative, such as diethyl malonate, under basic or acidic conditions. This reaction forms the heterocyclic core, yielding 2-cyclopentylpyrimidine-4,6-diol.

Chlorination: The resulting diol is then subjected to chlorination. Treating 2-cyclopentylpyrimidine-4,6-diol with a chlorinating agent like phosphorus oxychloride (POCl₃) would likely produce the intermediate 4,6-dichloro-2-cyclopentylpyrimidine.

To obtain the final product, this compound, a selective reaction at the C4 position of the dichlorinated intermediate is required. This could involve a selective hydrolysis or reaction with a nucleophile that can later be converted to an oxo group. Reaction optimization would be critical to control the regioselectivity, as both the C4 and C6 positions are activated towards nucleophilic substitution. Factors such as solvent, temperature, and the nature of the nucleophile would need to be carefully controlled to favor substitution at the C4 position while leaving the C6-chloro group intact.

The Biginelli reaction and its variations are prominent examples of MCRs used for pyrimidinone synthesis. nih.govrsc.org A convergent MCR approach to this compound could potentially be designed. Such a reaction might involve cyclopentanecarboxamidine, an aldehyde, and a β-dicarbonyl compound containing a masked or pre-installed chlorine atom. researchgate.net For example, a three-component reaction between an aldehyde, urea/amidine, and a suitable β-ketoester can yield complex dihydropyrimidinones in a single pot. researchgate.netacs.org The development of novel MCRs continues to be an active area of research, aiming to provide direct access to complex heterocyclic structures from simple and readily available starting materials. nih.govrsc.org

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact. researchgate.netrasayanjournal.co.in Traditional methods often rely on hazardous solvents, toxic reagents, and high energy consumption. rasayanjournal.co.innih.gov Green approaches aim to address these shortcomings.

Key sustainable strategies applicable to pyrimidinone synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating. nih.govjocpr.com

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions, leading to higher yields and shorter reaction times. organic-chemistry.orgrasayanjournal.co.in

Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with water, ionic liquids, or conducting reactions under solvent-free conditions significantly reduces environmental impact. rasayanjournal.co.injocpr.comnih.gov The use of recyclable solid acid catalysts or biodegradable catalysts is also a key aspect. nih.gov

Catalyst-Free and Solvent-Free Reactions: Many modern protocols, particularly for MCRs, have been developed to proceed without any catalyst or solvent, often by simply heating the neat reactants, which represents an ideal green synthetic process. nih.govrsc.org

These methodologies not only make the synthesis more environmentally benign but also often lead to financial benefits through reduced energy consumption, less waste, and simpler workup procedures. rasayanjournal.co.in

Table 3: Green Chemistry Approaches in Pyrimidinone Synthesis

Green Technique Principle Example Application Reference
Microwave Irradiation Rapid, uniform heating reduces reaction time and byproducts. One-pot synthesis of pyrimido[4,5-d]pyrimidines. jocpr.com
Ultrasound Irradiation Acoustic cavitation enhances mass transfer and reaction rates. Cyclocondensation of β-keto esters and amidines. organic-chemistry.org
Solvent-Free Conditions Reactants are mixed neat, often with grinding or heating. Biginelli-like reaction using a solid acid catalyst. nih.gov
Green Catalysts Use of recyclable, non-toxic, or biodegradable catalysts. Borax-catalyzed synthesis of dihydropyrano-pyrimidine-diones. rsc.org

Derivatization and Functionalization Strategies of the this compound Scaffold

The derivatization of the this compound scaffold is primarily centered around the reactivity of the pyrimidinone ring and the potential for modification of the cyclopentyl group. These strategies allow for the systematic alteration of the molecule's physicochemical properties and biological activity.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidinone Ring

The pyrimidinone ring in this compound is susceptible to both electrophilic and nucleophilic attack, allowing for a wide range of functionalization reactions.

Nucleophilic Substitution Reactions:

The chlorine atom at the C6 position of the pyrimidine ring is a key site for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group. A variety of nucleophiles can be employed to displace the chloride, leading to the synthesis of diverse derivatives.

Amination Reactions: The reaction of this compound with various primary and secondary amines is a common strategy to introduce diverse amino substituents. These reactions are typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, in a suitable solvent like ethanol (B145695) or DMSO. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have also been shown to be effective for the C-N bond formation on chloropyrimidines, offering a broad scope of compatible amine partners. nih.govccspublishing.org.cn For instance, the reaction with substituted piperazines can yield a range of derivatives with potential biological activities. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for the introduction of carbon-based substituents at the C6 position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. This method allows for the formation of C-C bonds, introducing aryl, heteroaryl, or vinyl groups. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.govresearchgate.netlibretexts.org

Sonogashira Coupling: This coupling reaction with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, leads to the formation of alkynyl-substituted pyrimidinones. These products can serve as versatile intermediates for further transformations. wikipedia.orgorganic-chemistry.orglibretexts.org

Interactive Data Table: Examples of Nucleophilic Substitution Reactions on Chloro-Pyrimidines

Nucleophile/ReagentReaction TypeProduct TypePotential Functional Groups Introduced
Primary/Secondary AminesSNAr / Buchwald-Hartwig6-Amino-pyrimidinonesAlkylamino, Arylamino, Heterocyclylamino
Aryl/Heteroaryl Boronic AcidsSuzuki-Miyaura Coupling6-Aryl/Heteroaryl-pyrimidinonesPhenyl, Pyridyl, Thienyl, etc.
Terminal AlkynesSonogashira Coupling6-Alkynyl-pyrimidinonesPhenylethynyl, Trimethylsilylethynyl

Electrophilic Substitution Reactions:

While less common than nucleophilic substitution at the C6-position, the pyrimidinone ring can undergo electrophilic substitution, typically at the C5 position, which is activated by the adjacent nitrogen atoms and the carbonyl group.

Halogenation: Direct halogenation of the pyrimidinone ring can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) and iodination can be achieved with N-iodosuccinimide (NIS) or iodine monochloride. nih.govnih.gov These reactions introduce a halogen atom that can be used as a handle for further functionalization through cross-coupling reactions.

Nitration: Nitration of pyrimidine derivatives can be accomplished using a mixture of nitric acid and sulfuric acid. researchgate.netnih.govdatapdf.comnih.gov The introduction of a nitro group at the C5 position can significantly influence the electronic properties of the molecule and can be subsequently reduced to an amino group, providing a route for further derivatization.

Modifications and Analog Synthesis of the Cyclopentyl Moiety

The cyclopentyl moiety at the C2 position also offers opportunities for structural diversification. While direct functionalization of the cyclopentyl ring once attached to the pyrimidinone core can be challenging, synthetic strategies can be employed to introduce functionalized cyclopentyl groups during the synthesis of the pyrimidinone ring itself or through post-synthetic modifications. The modification of such carbocyclic groups is a known strategy in drug discovery to fine-tune a molecule's properties. iris-biotech.deresearchgate.netpressbooks.pubnih.gov

Use of Functionalized Cyclopentyl Precursors: A straightforward approach involves the use of pre-functionalized cyclopentane (B165970) derivatives in the initial pyrimidine synthesis. For example, cyclopentanecarboximidamide (B2554758) bearing substituents on the cyclopentyl ring can be condensed with a suitable three-carbon unit to construct the desired pyrimidinone. This allows for the introduction of a wide variety of functional groups such as hydroxyl, amino, or carboxyl groups on the cyclopentyl moiety. nih.gov

Late-Stage Functionalization: Although less documented for this specific scaffold, late-stage C-H activation and functionalization of the cyclopentyl ring could be a potential strategy to introduce new substituents. These reactions often require specific directing groups and transition metal catalysts.

Introduction of Diverse Chemical Moieties for Structure Diversification

The introduction of diverse chemical moieties onto the this compound scaffold is crucial for exploring the structure-activity relationship (SAR) and developing new drug candidates. This is primarily achieved through the functionalization of the C6 position, as discussed in section 2.3.1.

The versatility of palladium-catalyzed cross-coupling reactions allows for the introduction of a vast array of chemical groups. For example, Suzuki-Miyaura coupling can introduce various substituted aryl and heteroaryl rings, which are common pharmacophores in many drug molecules. nih.govmdpi.com Sonogashira coupling provides access to alkynyl derivatives, which can participate in subsequent reactions such as click chemistry or cyclization reactions to build more complex heterocyclic systems.

Furthermore, the amino derivatives obtained from nucleophilic substitution with amines can be further functionalized. For instance, the amino group can be acylated, sulfonated, or used as a handle to attach other molecular fragments, leading to a wide range of structurally diverse compounds. nih.gov

Advanced Structural Analysis and Spectroscopic Insights

X-ray Crystallographic Investigations for Solid-State Conformation and Intermolecular Interactions

Intermolecular interactions are critical in defining the crystal lattice. Based on analogous structures, it is highly probable that N-H···O hydrogen bonds would be a primary motif, forming centrosymmetric dimers. nih.govresearchgate.net In these dimers, the N-H group of one molecule would interact with the carbonyl oxygen of an adjacent, inversion-related molecule. This common R2(2)(8) graph set motif is a robust feature in the crystal engineering of pyrimidinones. researchgate.net Additionally, weaker C-H···O and C-H···Cl interactions are expected to contribute to the stability of the crystal packing. nih.gov The presence of the chlorine atom also introduces the possibility of halogen bonding (Cl···N or Cl···O interactions), which could further direct the supramolecular assembly.

Solution-Phase Conformational Analysis via Advanced Nuclear Magnetic Resonance Spectroscopy

In the absence of specific experimental NMR data for 6-Chloro-2-cyclopentylpyrimidin-4(3H)-one, the expected spectroscopic features can be inferred from general principles and data for similar compounds. 1H and 13C NMR spectroscopy would be the primary tools for elucidating its solution-phase structure.

The 1H NMR spectrum is expected to show distinct signals for the cyclopentyl and pyrimidine (B1678525) protons. The methine proton of the cyclopentyl group directly attached to the pyrimidine ring would likely appear as a multiplet, with its chemical shift influenced by the electronic nature of the heterocyclic ring. The methylene (B1212753) protons of the cyclopentyl ring would exhibit complex splitting patterns due to their diastereotopic nature. The pyrimidine ring contains a single proton at the C5 position, which would likely appear as a singlet in the aromatic region of the spectrum. The N-H proton would be observable as a broad singlet, and its chemical shift would be sensitive to solvent and concentration.

Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be invaluable for determining the preferred orientation of the cyclopentyl ring relative to the pyrimidine ring in solution. Cross-peaks between the protons of the cyclopentyl group and the C5-H of the pyrimidine ring would provide definitive evidence for their spatial proximity.

Spectroscopic Characterization for Elucidating Tautomeric Forms and Hybridization States

Pyrimidin-4(3H)-ones can exist in several tautomeric forms, including the keto (amide) and enol (aromatic alcohol) forms. The predominant tautomer is highly dependent on the solvent and the electronic nature of the substituents. For this compound, the 4(3H)-one (keto) form is expected to be the major tautomer in both the solid state and in most common solvents. nih.gov This preference is a general feature of 4-hydroxypyrimidines. nih.gov

Spectroscopic methods can provide evidence for the dominant tautomeric form. In the infrared (IR) spectrum, the presence of a strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the keto form. The N-H stretching vibration would appear as a broad band around 3200 cm⁻¹.

NMR spectroscopy is also a powerful tool for tautomer analysis. The chemical shifts of the pyrimidine ring carbons and protons are sensitive to the tautomeric state. For example, the 13C chemical shift of the C4 carbon would be significantly different in the keto and enol forms. In the keto form, C4 is expected to have a chemical shift characteristic of a carbonyl carbon (around 160-170 ppm), whereas in the enol form, it would be shifted upfield to a value typical for an aromatic carbon bearing an oxygen atom.

The hybridization states of the atoms in the pyrimidine ring are predominantly sp² in the keto form, with the exception of the N3 nitrogen, which is sp³ hybridized. In the less stable enol tautomer, all ring atoms would be sp² hybridized, resulting in a fully aromatic system.

Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs

Beyond the primary N-H···O interactions, weaker C-H···O and C-H···Cl hydrogen bonds would likely play a crucial role in stabilizing the three-dimensional structure. The cyclopentyl C-H groups and the pyrimidine C5-H can all act as hydrogen bond donors. The crystal packing is a result of a delicate balance between these various interactions, as well as steric considerations imposed by the bulky cyclopentyl group.

Another potential packing motif involves π-π stacking interactions between the pyrimidine rings of adjacent molecules. nih.gov These interactions, where the electron-rich π systems of the rings overlap, can contribute significantly to the cohesive energy of the crystal. The presence of the electron-withdrawing chlorine atom can influence the nature of these π-π stacking interactions. The interplay between hydrogen bonding and π-π stacking will ultimately determine the final crystal packing motif. researchgate.net

Table 1: Predicted Crystallographic and Spectroscopic Data
Parameter Predicted Value/Observation
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Dominant Intermolecular InteractionN-H···O hydrogen bonding
Common Hydrogen Bond MotifR2(2)(8) dimer
¹H NMR (C₅-H)Singlet, ~6.0-7.0 ppm
¹³C NMR (C=O)~160-170 ppm
IR (C=O stretch)~1650-1700 cm⁻¹
Dominant Tautomer4(3H)-one (keto form)

Biological Activities and Mechanistic Studies Preclinical Focus

Antimicrobial Properties of 6-Chloro-2-cyclopentylpyrimidin-4(3H)-one and its Analogues

Pyrimidine (B1678525) derivatives are recognized for their diverse antimicrobial activities, a trait attributed to their structural similarity to the building blocks of nucleic acids. niscpr.res.in

A variety of pyrimidine analogues have demonstrated notable in vitro antibacterial effects against a range of pathogens. For instance, certain thieno[2,3-d]pyrimidinedione derivatives have shown potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate and -resistant S. aureus (VISA, VRSA), and vancomycin-resistant enterococci (VRE). nih.gov Two such compounds displayed significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values in the 2–16 mg/L range against these challenging Gram-positive bacteria. nih.gov However, their activity against Gram-negative bacteria was generally weaker. nih.gov

Chloropyrimidines, another class of related compounds, have also been identified as a new class of antimicrobial agents. nih.gov Specific derivatives have exhibited potent in vitro activity against Mycobacterium tuberculosis, with MIC values as low as 0.75 µg/mL. nih.govresearchgate.net Some of these chloropyrimidines also showed activity against Escherichia coli and Pseudomonas aeruginosa at MICs of 12.5 µg/mL. nih.govresearchgate.net The antibacterial activity of pyrimidine derivatives has been documented against both Gram-positive and Gram-negative bacteria, in some cases showing better inhibition compared to standard drugs like amoxicillin and ciprofloxacin. researchgate.net

Below is a table summarizing the in vitro antibacterial activity of selected pyrimidine derivatives.

Compound ClassBacterial StrainMIC (mg/L)Reference
Thieno[2,3-d]pyrimidinedioneMRSA, VRSA, VISA, VRE2-16 nih.gov
ChloropyrimidineMycobacterium tuberculosis0.00075 nih.govresearchgate.net
ChloropyrimidineEscherichia coli12.5 nih.govresearchgate.net
ChloropyrimidinePseudomonas aeruginosa12.5 nih.govresearchgate.net

The antifungal potential of pyrimidine derivatives has also been explored. A novel class of antifungal pyridines and pyrimidines has been shown to mediate their activity against Candida albicans, particularly in strains lacking certain efflux pumps. nih.gov The mechanism of action for these compounds is suggested to be the inhibition of lanosterol demethylase, a key enzyme in the ergosterol biosynthesis pathway. nih.gov This inhibition leads to the accumulation of lanosterol and a depletion of ergosterol, which compromises the integrity of the fungal cell membrane. nih.gov The antifungal potency of these compounds correlated well with the inhibition of this step in sterol biosynthesis. nih.gov

Other pyrimidine derivatives have shown efficacy against fungal species such as Aspergillus fumigatus and Trichophyton mentagrophytes. nih.gov The general mechanisms of antifungal drugs often involve targeting unique components of fungal cells, such as ergosterol in the cell membrane or chitin in the cell wall. ebsco.com Azoles, for example, inhibit the synthesis of ergosterol, leading to a fungistatic effect. microbiologyinfo.com Polyenes interact directly with ergosterol to form pores in the membrane, causing cell lysis. ebsco.com Other mechanisms include the disruption of protein synthesis and nucleic acid metabolism. ebsco.com

The following table presents the in vitro antifungal activity of representative pyrimidine analogues.

Compound ClassFungal StrainMIC (µg/mL)Reference
Pyridine (B92270)/Pyrimidine AnaloguesCandida albicans (efflux-negative)2-64 nih.gov
Chloropyrimidine DerivativesAspergillus fumigatusPotent Activity nih.gov
Chloropyrimidine DerivativesTrichophyton mentagrophytesPotent Activity nih.gov

The structural resemblance of pyrimidines to nucleobases makes them promising candidates for antiviral drug development. researchgate.net A wide variety of pyrimidine molecules have been synthesized and tested for their antiviral activity against numerous viruses, including influenza virus, coronaviruses, and herpes virus. nih.gov

Some 4,7-disubstituted pyrimido[4,5-d]pyrimidines have demonstrated notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com Other pyrimidine derivatives, such as certain uracil and 4(3H)-pyrimidinone analogues, have shown potent and selective antiviral activity against Sendai virus replication. nih.gov

The antiviral mechanisms of pyrimidine derivatives can involve targeting either viral enzymes or host cellular factors essential for viral replication. mdpi.comresearchgate.net For instance, some diaryl pyrimidine analogues have been computationally identified as potential inhibitors of the interaction between the SARS-CoV-2 spike glycoprotein and the human ACE2 receptor, which is a critical step for viral entry. nih.gov Another antiviral strategy involves the inhibition of pyrimidine synthesis, which can limit viral replication due to the high demand for pyrimidines for viral mRNA transcription. rupress.org Additionally, some pyrimidine and pyridine derivatives have been explored as inhibitors of the influenza virus RNA-dependent RNA polymerase complex. unisi.it

Anti-inflammatory and Immunomodulatory Effects

Pyrimidine derivatives have been investigated for their potential to modulate inflammatory pathways, with some analogues showing promise as anti-inflammatory agents. nih.govnih.gov

A key mechanism underlying the anti-inflammatory effects of some pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes. mdpi.com COX enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.govnih.gov

In vitro studies have shown that certain pyrimidine derivatives can act as selective inhibitors of COX-2. mdpi.com This selectivity is a desirable trait, as COX-1 is involved in producing prostaglandins that protect the stomach lining, and its inhibition can lead to gastrointestinal side effects. nih.gov Some pyrimidine derivatives have demonstrated high selectivity towards COX-2, with inhibitory activity comparable to or even outperforming established anti-inflammatory drugs like meloxicam in preclinical assays. mdpi.com In addition to inhibiting COX enzymes, some pyrimidine analogues have been found to reduce the levels of reactive oxygen species (ROS) in inflammatory models, indicating antioxidant properties. mdpi.com

The table below shows the COX inhibitory activity of selected pyrimidine derivatives.

CompoundTargetActivityReference
Pyrimidine Derivative L1COX-2High Selectivity mdpi.com
Pyrimidine Derivative L2COX-2High Selectivity mdpi.com

The immunomodulatory effects of pyrimidine derivatives can also be mediated through their interaction with specific cellular receptors. For example, certain diaryl pyrimidine derivatives have been synthesized and identified as potent and selective antagonists of the A3 adenosine receptor. nih.gov Some of these compounds exhibited high affinity for the human A3 adenosine receptor, with Ki values in the low nanomolar range, and a notable lack of activity at other adenosine receptor subtypes (A1, A2A, and A2B). nih.gov

Furthermore, 2-arylpyrazolo[4,3-d]pyrimidin-7-amino derivatives have also been developed as potent and selective antagonists of the human A3 adenosine receptor. researchgate.net Selected compounds from this class were effective in counteracting oxaliplatin-induced apoptosis in rat astrocyte cell cultures, suggesting a potential neuroprotective effect mediated through A3 receptor antagonism. researchgate.net

Anticancer and Cytotoxic Activities

Following a comprehensive search of available scientific literature, no preclinical data was found regarding the in vitro antiproliferative activity, molecular targets, or in vivo efficacy of this compound in the context of cancer research. The following subsections reflect this lack of available information.

In Vitro Antiproliferative Activity in Various Cancer Cell Lines

There is no publicly available research detailing the in vitro antiproliferative effects of this compound on any cancer cell lines.

Identification of Molecular Targets and Disruption of Cellular Signaling Pathways

Information regarding the molecular targets of this compound within cancer cells and its potential to disrupt cellular signaling pathways is not available in the current body of scientific literature.

Preclinical In Vivo Efficacy Evaluations in Animal Tumor Models

There are no published studies on the preclinical in vivo efficacy of this compound in animal tumor models.

Neurological Activities and Ion Channel Modulation

In contrast to the absence of data in oncology, research into structurally related pyrimidine compounds has provided insights into potential neurological activities, particularly concerning the modulation of L-type calcium channels.

Antagonism of CaV1.3 L-type Calcium Channels in Preclinical Models

The L-type calcium channel (LTCC) CaV1.3 has emerged as a potential therapeutic target for Parkinson's disease. researchgate.netnih.gov In adult dopaminergic neurons of the substantia nigra pars compacta, calcium influx through CaV1.3 LTCCs during autonomous pacemaking is linked to the generation of mitochondrial oxidative stress in animal models. nih.gov This has prompted the exploration for selective antagonists of CaV1.3 over the more abundant CaV1.2, which is prevalent in the central nervous and cardiovascular systems. researchgate.netnih.gov

While no specific data exists for this compound, a class of related compounds, pyrimidine-2,4,6-triones, has been identified as a promising scaffold for selective CaV1.3 antagonism. nih.gov Structure-activity relationship studies led to the identification of 1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6-(1H,3H,5H)-trione as a potent and highly selective CaV1.3 L-type calcium channel antagonist. nih.gov The selectivity of pyrimidine-2,4,6-triones for CaV1.3 is thought to be influenced by hydrophobic interactions with specific amino acid residues within the channel. mdpi.com

CompoundTargetActivity
1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6-(1H,3H,5H)-trioneCaV1.3 L-type calcium channelPotent and highly selective antagonist nih.gov
1,4-dihydropyrimidinesCaV1.3 and CaV1.2 L-type calcium channelsEffective antagonists researchgate.netnih.gov
4H-pyransCaV1.3 and CaV1.2 L-type calcium channelsEffective antagonists researchgate.netnih.gov

Other Investigated Biological Activities

A comprehensive review of scientific literature and preclinical data reveals a lack of specific studies investigating the herbicidal, antimalarial, or antidiabetic activities of this compound. While the pyrimidine scaffold is present in various biologically active molecules with such properties, no dedicated research has been published detailing these specific activities for this particular compound.

General classes of pyrimidine derivatives have been explored for these applications. For instance, certain pyrimidine-containing compounds have been investigated as herbicides that target enzymes like acetolactate synthase, a key enzyme in the biosynthesis of branched-chain amino acids in plants. In the realm of antimalarial research, pyrimidine analogs are known to interfere with folate biosynthesis in the malaria parasite, Plasmodium falciparum, by inhibiting enzymes such as dihydrofolate reductase. Furthermore, some pyrimidine derivatives have been assessed for their potential as antidiabetic agents by targeting enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption. However, it is crucial to note that these are general activities of related compound classes, and no specific data confirms that this compound exhibits any of these biological effects.

Interactive Data Table: Investigated Biological Activities of this compound

Biological ActivityFinding
HerbicidalNo studies available
AntimalarialNo studies available
AntidiabeticNo studies available

Comprehensive Elucidation of Molecular Mechanisms of Action in Biological Systems

Consistent with the absence of studies on its specific biological activities, there is no information available in the scientific literature regarding the molecular mechanism of action of this compound in any biological system. Elucidating the molecular mechanism of a compound typically follows the identification of a specific biological activity. Without any reported herbicidal, antimalarial, antidiabetic, or other significant biological effects, mechanistic studies have not been undertaken for this compound.

Therefore, details on its molecular targets, signaling pathways it may modulate, or its mode of interaction with any biological macromolecules remain unknown.

Interactive Data Table: Molecular Mechanisms of Action of this compound

Biological SystemMolecular TargetMechanism of Action
Not ApplicableNo identified targetNo studies available

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Analysis of Substituent Effects on Biological Potency and Selectivity

The potency and selectivity of pyrimidinone derivatives are profoundly influenced by the substituents at various positions of the pyrimidine (B1678525) core. nih.gov For a hypothetical series of analogs of 6-Chloro-2-cyclopentylpyrimidin-4(3H)-one, a systematic analysis would involve modifying the cyclopentyl group at the 2-position, the chloro group at the 6-position, and potentially introducing substituents at the N3 position.

The 2-position , occupied by a cyclopentyl group in the target molecule, is crucial for interaction with the target protein. Modifications here can impact binding affinity and selectivity. For instance, replacing the cyclopentyl group with other cyclic or acyclic alkyl groups of varying sizes and lipophilicity could probe the steric and hydrophobic tolerance of the binding pocket.

The 6-position chloro substituent is an important feature. Halogens like chlorine can influence the electronic properties of the pyrimidine ring and can participate in halogen bonding, a significant interaction in ligand-protein binding. The effect of replacing the chloro group with other halogens (e.g., fluorine, bromine) or with hydrogen, methyl, or cyano groups would provide valuable SAR data. For example, in a series of thienopyrimidine inhibitors, replacing a 5-chloro substituent with a methyl group retained activity, while its complete removal led to a significant drop in potency. nih.gov

The N3-position of the pyrimidinone ring is another site for modification. Introducing small alkyl or aryl groups could explore additional binding interactions and modulate the physicochemical properties of the molecule.

To illustrate these principles, a hypothetical SAR table for a series of 2,6-disubstituted pyrimidin-4(3H)-ones is presented below, based on general trends observed in pyrimidine derivatives.

Compound IDR2 SubstituentR6 SubstituentHypothetical IC50 (nM)Notes
1 CyclopentylCl50Reference Compound
2 CyclobutylCl75Smaller cycloalkyl group may have less optimal fit.
3 CyclohexylCl60Larger cycloalkyl group may be tolerated but offers no significant advantage.
4 PhenylCl120Aromatic substituent may introduce unfavorable steric clashes.
5 CyclopentylH250Removal of the chloro group significantly reduces potency, highlighting its importance.
6 CyclopentylF45Smaller, more electronegative halogen may enhance binding.
7 CyclopentylBr80Larger halogen may introduce negative steric interactions.
8 CyclopentylCH395Methyl group may be a viable replacement but less effective than chlorine.

This table is for illustrative purposes and the data is hypothetical.

Conformational Requirements for Optimized Ligand-Target Interactions

The three-dimensional arrangement of a ligand within the binding site of its target protein is critical for its biological activity. For this compound, the orientation of the cyclopentyl group relative to the pyrimidinone core would be a key determinant of binding affinity. The flexibility of the cyclopentyl ring allows it to adopt various conformations (e.g., envelope, twist) to achieve an optimal fit in the binding pocket.

Molecular docking studies on various pyrimidine derivatives have shown that the pyrimidine ring often serves as a scaffold, anchoring the molecule in the active site through hydrogen bonds and pi-stacking interactions, while the substituents at different positions engage in specific hydrophobic and electrostatic interactions. tandfonline.comnih.govremedypublications.com The planarity of the pyrimidinone ring is also a significant factor, facilitating stacking interactions with aromatic residues in the active site.

Stereochemical Aspects and Their Influence on Biological Activity

While this compound itself is achiral, the introduction of chiral centers through modification of its substituents can have a profound impact on biological activity. For instance, if the cyclopentyl group were to be replaced by a substituted chiral moiety, the resulting enantiomers would likely exhibit different biological potencies. This is because the stereochemistry of a ligand dictates its precise three-dimensional orientation in the chiral environment of a protein's active site. One enantiomer may form more favorable interactions, leading to higher affinity and activity, while the other may bind less effectively or not at all. Structure–activity relationship studies of chiral catalysts have underscored the critical importance of stereochemistry in mediating reaction rates and enantioselectivity. mdpi.comrsc.org

Bioisosteric Replacements and Scaffold Hopping Strategies for Pyrimidinone Optimization

Bioisosteric replacement is a powerful strategy in drug design used to improve potency, selectivity, and pharmacokinetic properties of a lead compound by replacing a functional group with another that has similar physicochemical properties. nih.govcambridgemedchemconsulting.com For this compound, the chloro group could be replaced with other bioisosteres such as a trifluoromethyl group or a cyano group to modulate its electronic and steric properties. The cyclopentyl group could be replaced by other five-membered heterocycles like tetrahydrofuran (B95107) or thiophene (B33073) to introduce potential new hydrogen bonding interactions. The 1,2,4-triazolo[1,5-a] pyrimidine scaffold, for example, serves as a bioisostere for purine (B94841) scaffolds. mdpi.com

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity. nih.gov This approach is used to explore novel chemical space and to identify new lead compounds with improved properties. acs.orgresearchgate.net For the pyrimidinone core of this compound, potential scaffold hops could include other heterocyclic systems like quinazolinones, pyrazolopyrimidines, or pyridopyrimidines, which have all been shown to possess significant biological activities. nih.govnih.govnih.govnih.gov

A hypothetical example of bioisosteric replacements for the 6-chloro substituent is presented below:

Compound IDR6 SubstituentRationale for ReplacementExpected Outcome
1 ClReferenceBaseline activity
9 CF3Bioisostere of Cl, more lipophilic and metabolically stable.Potentially increased potency and improved metabolic stability.
10 CNCan act as a hydrogen bond acceptor and has different electronic properties.May lead to altered selectivity or new interactions with the target.
11 OCH3Introduces a potential hydrogen bond acceptor and alters electronics.Could improve solubility and binding affinity.

This table is for illustrative purposes and the data is hypothetical.

Rational Design Principles for the Development of Advanced Pyrimidinone Derivatives

The rational design of advanced pyrimidinone derivatives builds upon the principles of SAR, conformational analysis, and bioisosteric replacement. A typical workflow would involve:

Target Identification and Validation: Identifying a specific biological target for which pyrimidinone derivatives show inhibitory activity.

Computational Modeling: Using molecular docking and other computational tools to predict the binding mode of this compound and its analogs within the active site of the target. tandfonline.commdpi.com This helps in understanding the key interactions and guides the design of new derivatives.

Fragment-Based or Structure-Based Design: Designing new molecules by either growing fragments from the core scaffold or by modifying the lead compound based on the crystal structure of the target protein in complex with a ligand.

Synthesis and Biological Evaluation: Synthesizing the designed compounds and testing their biological activity to validate the design hypotheses and to build a more comprehensive SAR. nih.govnih.gov

Iterative Optimization: Using the feedback from biological testing to further refine the molecular design, leading to the development of compounds with improved potency, selectivity, and drug-like properties.

Through such a systematic and iterative process, novel pyrimidinone derivatives with enhanced therapeutic potential can be developed.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies for Ligand-Protein Binding Mode Prediction

No specific molecular docking studies investigating the binding of 6-Chloro-2-cyclopentylpyrimidin-4(3H)-one to any protein target were identified.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics at the Molecular Level

No literature detailing molecular dynamics simulations performed on this compound to assess its conformational stability or interaction dynamics was found.

Quantum Chemical Calculations for Electronic Properties, Reactivity, and Tautomer Stability

No quantum chemical calculations detailing the electronic properties, reactivity, or the stability of potential tautomers of this compound were available.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties to Guide Preclinical Development

No specific in silico ADME prediction reports or data tables for this compound were located in the searched scientific literature.

De Novo Drug Design Approaches Utilizing the Pyrimidinone Scaffold

While de novo design studies often utilize privileged scaffolds like pyrimidinone, no specific examples or research detailing the use of the this compound core structure in such approaches were found.

Future Directions and Emerging Research Perspectives

Exploration of Novel Therapeutic Areas and Undiscovered Biological Targets for 6-Chloro-2-cyclopentylpyrimidin-4(3H)-one

The pyrimidine (B1678525) nucleus is associated with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.net For this compound, future research could systematically explore its potential across these and other therapeutic areas. The presence of the cyclopentyl group may enhance binding to specific protein targets, a characteristic seen in some kinase inhibitors. nih.gov

A primary avenue of investigation would be the screening of this compound against panels of kinases, proteases, and other enzymes implicated in disease. For instance, ubiquitin-specific proteases (USPs), such as USP7, have emerged as attractive targets in oncology, and pyrimidinone-based inhibitors have shown promise in this area. nih.govresearchgate.netacs.orgqub.ac.uk The unique substitution pattern of this compound could offer novel interactions within the binding sites of such enzymes.

Furthermore, its potential as an antimicrobial agent could be investigated, particularly in the context of drug-resistant pathogens. The pyrimidine core is central to many antimicrobial drugs, and novel derivatives are continuously sought to combat resistance. gsconlinepress.comnih.gov

Development of Advanced Synthetic Methodologies for Diverse Pyrimidinone Chemical Libraries

To fully explore the therapeutic potential of this compound, the development of advanced and efficient synthetic methodologies is crucial. Diversity-oriented synthesis (DOS) pathways could be employed to generate large libraries of related compounds, allowing for a thorough exploration of the structure-activity relationship (SAR). researchgate.net

Modern synthetic techniques such as microwave-assisted synthesis and multicomponent reactions can facilitate the rapid and efficient production of a wide range of derivatives. mdpi.comresearchgate.net The chloro group at the 6-position is a key synthetic handle, enabling nucleophilic substitution reactions to introduce a variety of functional groups. This would allow for the systematic modification of the core structure to optimize potency, selectivity, and pharmacokinetic properties. The synthesis of pyrimidine-embedded polyheterocycles is another advanced approach to creating structurally diverse libraries. researchgate.net

Integration of High-Throughput Screening and Computational Methods for Accelerated Discovery

The integration of high-throughput screening (HTS) and computational methods offers a powerful strategy for accelerating the discovery and development of new drugs based on the this compound scaffold. nih.gov HTS allows for the rapid testing of large numbers of compounds against specific biological targets, enabling the identification of initial "hit" compounds. nih.govresearchgate.net

In parallel, computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict the biological activity of virtual libraries of derivatives. researchgate.netamanote.com These in silico methods can prioritize the synthesis of the most promising compounds, thereby saving time and resources. nih.gov The combination of HTS and computational screening has been successfully applied to the discovery of other pyrimidine-based inhibitors. nih.gov

Potential of this compound as a Lead Compound for Preclinical Drug Discovery and Development

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. Pyrimidine derivatives have frequently served as lead compounds in drug discovery programs. researchgate.netbenthamdirect.com Through comprehensive SAR studies, a promising initial hit can be optimized into a preclinical candidate. nih.govacs.org

For this compound, a systematic investigation of its biological activity, selectivity, and initial pharmacokinetic properties would be the first step. If promising activity is identified, medicinal chemistry efforts can be directed towards optimizing its potency and drug-like properties. The cyclopentyl group may already confer favorable properties, such as improved metabolic stability or cell permeability.

Application in Chemical Biology Tools and Probes for Target Validation

Beyond its direct therapeutic potential, this compound and its derivatives could be developed into valuable chemical biology tools. Chemical probes are small molecules designed to interact with a specific protein target, allowing for the study of that target's function in a biological system. wjbphs.comresearchgate.net

By attaching a reporter tag (e.g., a fluorescent dye or a biotin molecule) to a derivative of this compound, researchers could create a probe to identify and validate its biological target(s). This approach is instrumental in understanding the mechanism of action of a new compound and in confirming the role of its target protein in disease. wjbphs.comresearchgate.net

Q & A

Q. What are the common synthetic routes for 6-Chloro-2-cyclopentylpyrimidin-4(3H)-one, and how can yield optimization be achieved?

Methodology :

  • One-pot synthesis : Adapt methods used for dihydropyrimidinone derivatives, such as cyclocondensation of β-keto esters with urea/thiourea derivatives under acidic conditions. Solvent choice (e.g., ethanol or acetic acid) and catalysts (e.g., HCl or Lewis acids) significantly impact yield .
  • Cyclopentyl introduction : Use nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach the cyclopentyl group. Optimize reaction time (12–24 hrs) and temperature (80–120°C) to minimize side products .
  • Yield optimization : Monitor reactions via TLC/HPLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodology :

  • NMR/IR/MS : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., cyclopentyl protons at δ 1.5–2.5 ppm). IR bands for C=O (1650–1700 cm1^{-1}) and C-Cl (600–800 cm1^{-1}) validate functional groups .
  • X-ray crystallography : Grow single crystals via slow evaporation (ethanol/water). Refine structures using SHELXL (for small molecules) or WinGX (for data integration) . Example bond lengths: C-Cl (~1.73 Å), pyrimidinone C=O (~1.22 Å) .

Q. What safety precautions are necessary when handling this compound?

Methodology :

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure. Use fume hoods for volatile solvents (e.g., dichloromethane) .
  • Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration or chemical neutralization .

Q. What chromatographic techniques are suitable for purifying this compound?

Methodology :

  • Column chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) to separate chlorinated byproducts .
  • HPLC : Employ C18 columns (acetonitrile/water mobile phase) for high-purity isolation. Monitor at λ = 254 nm (aromatic π→π* transitions) .

Q. How are key intermediates in the synthesis characterized?

Methodology :

  • Intermediate tracking : Use LC-MS to identify molecular ions (e.g., [M+H]+^+) and HRMS for exact mass confirmation (±0.001 Da). For example, a cyclopentyl intermediate might show m/z = 225.0925 (C10_{10}H13_{13}ClN2_2O) .

Advanced Research Questions

Q. How can contradictions in NMR data arising from different synthetic routes be resolved?

Methodology :

  • Solvent/temperature effects : Record NMR in deuterated DMSO or CDCl3_3 at 298 K to standardize conditions. For tautomerism (e.g., keto-enol forms), use variable-temperature NMR (−40°C to 80°C) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H^1H-13C^{13}C couplings. For example, HSQC can distinguish pyrimidinone C4 from cyclopentyl carbons .

Q. What strategies optimize the introduction of the cyclopentyl group in sterically hindered environments?

Methodology :

  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyls with TBS groups) to direct substitution .
  • Microwave-assisted synthesis : Reduce reaction time (1–2 hrs vs. 24 hrs) and improve regioselectivity at 100–150°C .

Q. How can computational chemistry predict tautomeric stability and reactivity?

Methodology :

  • DFT calculations : Use Gaussian09 to model tautomers (e.g., 4(3H)-one vs. 4-hydroxy). Compare Gibbs free energy (ΔG) to identify dominant forms. Basis sets: B3LYP/6-311+G(d,p) .
  • Molecular docking : Predict binding affinities for biological targets (e.g., kinases) using AutoDock Vina. Validate with in vitro assays .

Q. What challenges arise in determining the crystal structure, and how are they addressed?

Methodology :

  • Twinned crystals : Use SHELXD for dual-space structure solution and refine with HKL-3000 to handle overlapping reflections .
  • Disorder modeling : Apply PART instructions in SHELXL to model disordered cyclopentyl rings (occupancy refinement) .

Q. How are analogs designed for structure-activity relationship (SAR) studies?

Methodology :

  • Substituent variation : Replace chlorine with fluorine or methyl groups to assess electronic effects. Test analogs via in vitro cytotoxicity (IC50_{50}) .
  • Bioisosteres : Substitute pyrimidinone with quinazolinone cores to enhance solubility. Characterize logP (HPLC) and aqueous solubility (UV-Vis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.